molecular formula C8H8N4 B8494036 3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine

3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B8494036
M. Wt: 160.18 g/mol
InChI Key: URJODGBKIRDBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, coordination chemistry, and material science. The presence of both pyridine and triazole rings imparts unique chemical properties, making it a valuable ligand in coordination complexes and a potential candidate for pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridylhydrazine with methyl isocyanate, followed by cyclization to form the triazole ring . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety, scalability, and environmental sustainability. These methods often employ metal-free catalysts and environmentally benign solvents to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, modulating their function . These interactions are crucial for its antimicrobial and anticancer activities, as they can disrupt cellular processes and inhibit the growth of pathogens and cancer cells .

Comparison with Similar Compounds

  • 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine
  • 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
  • 2,6-Bis(1,2,3-triazol-4-yl)pyridine

Comparison: Compared to its analogs, 3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine exhibits unique coordination behavior due to the position of the triazole ring. This positional difference affects its binding affinity and selectivity towards metal ions and biological targets .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

3-(1-methyl-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C8H8N4/c1-12-6-10-8(11-12)7-3-2-4-9-5-7/h2-6H,1H3

InChI Key

URJODGBKIRDBSY-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)C2=CN=CC=C2

Origin of Product

United States

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